Product packaging for Beta-Amyloid (17-24)(Cat. No.:)

Beta-Amyloid (17-24)

Cat. No.: B1578761
M. Wt: 939.1
Attention: For research use only. Not for human or veterinary use.
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Description

The Beta-Amyloid (17-24) peptide is a defined fragment encompassing the central hydrophobic cluster of the full-length amyloid-beta protein. This region, with the amino acid sequence KLVFFAE , is a critical structural determinant for the self-assembly and aggregation of Aβ into oligomers and fibrils . Research indicates that this segment is essential for the initial hydrophobic interactions that drive the aggregation process, which is a key area of study in Alzheimer's disease pathology . This peptide is supplied as a high-purity reagent specifically for scientific investigations. Its primary research applications include mechanistic studies of amyloid aggregation kinetics, screening for potential aggregation inhibitor compounds, and serving as a binding partner in assay development to elucidate the molecular interactions that underpin amyloid plaque formation . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

939.1

sequence

LVFFAEDV

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Beta Amyloid 17 24 Within Full Length Aβ

Structural Contributions of Beta-Amyloid (17-24) to Aβ Monomers

Conformational States and Transitions of the (17-24) Region

The Aβ (17-24) region can transiently adopt various secondary structures, including random coils, α-helices, and β-sheets. nih.govmdpi.com The transition between these states is a key event in the initiation of Aβ aggregation. acs.org While often found in a disordered state in monomeric Aβ, this region has a significant propensity to form β-strands, a conformational change that is a prerequisite for the formation of amyloid fibrils. pnas.org This transition from a random coil or α-helical state to a β-sheet conformation is a critical step in the misfolding pathway of the Aβ peptide. mdpi.com Molecular dynamics simulations have revealed that this region can sample a variety of conformations, with the transition to a β-sheet structure being a crucial step in the aggregation process. nih.gov

Conformational StateDescriptionRole in Aβ Pathogenesis
Random Coil Lacks a defined secondary structure, highly flexible.Predominant state in soluble, monomeric Aβ.
α-Helix A transient, intermediate conformation.May represent a protective or off-pathway conformation.
β-Strand An extended conformation that can form hydrogen bonds with other β-strands.The fundamental building block of amyloid fibrils; formation in the (17-24) region is a key step in aggregation.

Role of Beta-Amyloid (17-24) in Secondary and Tertiary Structure Formation

The transition of the Aβ (17-24) region into a β-strand conformation is a critical event that seeds the formation of larger, ordered aggregates. This process involves both intramolecular and intermolecular interactions that are fundamental to the architecture of Aβ oligomers and fibrils.

Formation of Beta-Strands within the (12-24) Region

Solid-state NMR studies have been instrumental in defining the structure of Aβ fibrils, revealing that residues 12-24 adopt a β-strand conformation. pnas.org This region forms a parallel β-sheet through intermolecular hydrogen bonding, which is a core feature of the amyloid fibril structure. The propensity of the (17-24) segment to form a β-strand is a key driver for the formation of this extended β-sheet structure. acs.org Specifically, residues within the 17-20 segment have been identified as playing a critical role in promoting the aggregation of the full-length Aβ peptide. researchgate.net

Residue RangeSecondary Structure in FibrilsSignificance
12-24 β-strandForms a core parallel β-sheet in the amyloid fibril.
17-20 (LVFF) β-strandActs as a critical nucleation site for aggregation.

Intermolecular Interactions Involving Beta-Amyloid (17-24) in Oligomers

During the initial stages of aggregation, the Beta-Amyloid (17-24) region of one Aβ monomer interacts with the same region of another monomer, leading to the formation of dimers and larger oligomers. acs.org These intermolecular interactions are primarily driven by hydrophobic forces between the side chains of residues such as Leucine-17, Phenylalanine-19, and Phenylalanine-20. mdpi.com These hydrophobic contacts are essential for the stabilization of the β-sheet structure within the growing oligomer. mdpi.com Furthermore, specific intermolecular side-chain contacts between residues in this region contribute to the stability and specific morphology of the resulting amyloid fibrils. portlandpress.com

Advanced Biophysical and Computational Approaches for Structural Elucidation

A variety of sophisticated techniques are employed to investigate the structure and dynamics of the Beta-Amyloid (17-24) region, providing insights at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR has been particularly powerful in determining the structure of Aβ fibrils, revealing the parallel, in-register arrangement of β-sheets formed by the 12-24 and 30-40 regions. pnas.org Solution NMR is used to study the conformational ensemble of monomeric and oligomeric Aβ. biorxiv.org

Molecular Dynamics (MD) Simulations: MD simulations provide a computational lens to visualize the conformational transitions of the Aβ peptide, including the folding of the 17-24 region into a β-strand. nih.gov These simulations can model the interactions between Aβ monomers and predict the early steps of oligomerization. plos.org

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has enabled the high-resolution structural determination of different Aβ fibril polymorphs, revealing variations in the packing and conformation of the 17-24 region. portlandpress.com

X-ray Crystallography: While challenging due to the non-crystalline nature of Aβ aggregates, X-ray crystallography has provided valuable structural information for certain Aβ fragments and engineered fibrils. nih.gov

Atomic Force Microscopy (AFM): AFM is used to visualize the morphology of Aβ aggregates, from small oligomers to mature fibrils, and can provide insights into how fragments like Aβ(17-24) influence the aggregation process. researchgate.net

TechniqueApplication to Aβ(17-24) ResearchKey Findings
Solid-State NMR Determination of fibril structure.Residues 12-24 form a parallel β-sheet.
Molecular Dynamics Simulation of conformational transitions and oligomerization.Elucidation of the pathway from random coil to β-sheet.
Cryo-EM High-resolution imaging of fibril polymorphs.Revealed structural diversity in the packing of the 17-24 region.
X-ray Crystallography Structural analysis of Aβ fragments.Provided atomic-level details of β-sheet interactions.
Atomic Force Microscopy Visualization of aggregate morphology.Showed the influence of the 17-24 region on oligomer and fibril formation.

Application of Solid-State Nuclear Magnetic Resonance and Cryo-Electron Microscopy.

Solid-state NMR and cryo-EM have been instrumental in determining the high-resolution structures of Aβ fibrils, revealing that the Aβ(17-24) region is a key component of the stable, cross-β-sheet core of the fibrils.

Solid-state NMR studies on fibrils formed from full-length Aβ peptides have consistently identified the Aβ(17-24) segment as part of a major β-strand. frontiersin.orgpnas.org These investigations indicate that this region, along with a second β-strand typically located in the C-terminal portion of the peptide, forms the fundamental building block of the fibril. frontiersin.orgpnas.org For instance, in Aβ(1-40) fibrils, residues 12–24 and 30–40 have been shown to adopt β-strand conformations, forming parallel β-sheets through intermolecular hydrogen bonding. pnas.org Similarly, in Aβ(1-42) fibrils, a β-strand–turn–β-strand motif is observed, with residues 18–26 (β1) and 31–42 (β2) forming two intermolecular, parallel, in-register β-sheets. pnas.org The precise boundaries of these β-strands can vary depending on the specific polymorph of the Aβ fibril. nih.gov

Cryo-electron microscopy has corroborated and extended these findings by providing detailed three-dimensional reconstructions of Aβ fibrils. Cryo-EM structures of Aβ(1-42) fibrils have revealed an "LS"-shaped topology where the Aβ(17-24) region is part of the cross-β core. nih.gov These structures show that the backbone of all 42 residues can be well-resolved, with the N-terminus participating in the cross-β structure. nih.gov In some polymorphs, the Aβ(17-24) segment is integral to the formation of a stable hydrophobic core through sidechain-sidechain interactions with other regions of the peptide.

The following table summarizes key findings from ssNMR and cryo-EM studies regarding the structure of the Aβ(17-24) region within full-length Aβ fibrils.

TechniqueAβ IsoformKey Findings for the Aβ(17-24) Region
Solid-State NMR Aβ(1-40)Residues ~12-24 form a β-strand participating in a parallel β-sheet.
Solid-State NMR Aβ(1-42)Residues ~18-26 form a β-strand (β1) in a β-strand–turn–β-strand motif with parallel, in-register β-sheets. pnas.org
Cryo-EM Aβ(1-42)The 17-24 region is part of the cross-β core, contributing to the overall "LS"-shaped topology of the subunits. nih.gov
Cryo-EM Aβ(1-40)The region around residues 15-20 forms a conserved β-strand in most Aβ fibrils.

Molecular Dynamics Simulations of Beta-Amyloid (17-24) in Aβ Assemblies.

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of the Aβ(17-24) region within Aβ assemblies, complementing the static pictures offered by ssNMR and cryo-EM. These computational studies have been crucial in exploring the stability and conformational plasticity of this segment in different Aβ oligomers and fibril polymorphs.

MD simulations have highlighted the importance of the central hydrophobic core, which includes the 17-24 region, in driving the initial stages of Aβ aggregation. tandfonline.com This segment, along with other hydrophobic regions, is responsible for strong intermolecular forces that facilitate oligomerization. tandfonline.com Simulations have shown that in aqueous solution, Aβ can undergo a conformational transition from α-helix to β-sheet, with the region around residues 24-37 being a core for β-sheet formation. pnas.org

The table below outlines significant findings from MD simulations concerning the conformational dynamics of the Aβ(17-24) region.

Simulation TypeAβ SpeciesKey Findings on the Dynamics of the Aβ(17-24) Region
Molecular Dynamics Full-length AβThe central hydrophobic core (including 17-24) is a key region for driving aggregation through strong intermolecular forces. tandfonline.com
Molecular Dynamics Aβ(1-40)Observation of an α-helix to β-sheet conformational transition, with the segment around residues 24-37 being crucial for β-sheet formation. pnas.org
Replica Exchange MD Aβ(17-42) fibrilsThe conformational dynamics and stability of the 17-24 region are dependent on the overall fibril architecture (U-shaped vs. S-shaped). nih.gov

Contribution of Beta Amyloid 17 24 to Aβ Aggregation and Fibrillogenesis

Nucleation and Elongation Processes Driven by Aβ Core Segments

The initial stages of Aβ aggregation, known as nucleation and elongation, are significantly influenced by the properties of its core segments, particularly the 17-24 region. This process involves a conformational change from a soluble, often alpha-helical or random coil state, to a β-sheet-rich structure that is prone to self-assembly.

The aggregation of Aβ is initiated by a conformational shift toward a β-strand structure, a process in which hydrophobic interactions are maximized. nih.gov The Aβ(17-24) sequence, containing the hydrophobic residues Leucine (B10760876) (L), Valine (V), and Phenylalanine (F), is a key driver of this process. nih.gov These hydrophobic segments are crucial for promoting the self-assembly of Aβ peptides. nih.gov Intermolecular hydrophobic interactions involving residues 17-21 (LVFFA) are thought to overcome weaker intramolecular forces, triggering the self-assembly process once a critical concentration for spontaneous aggregation is reached. bmbreports.org

The aggregation process is a nucleation-dependent phenomenon, with the kinetics being determined by the rates of both nucleation and fibril elongation. nih.gov The formation of a β-sheet conformation maximizes these crucial hydrophobic interactions. nih.gov Studies have shown that the central hydrophobic region of Aβ, which includes the 17-24 segment, is a primary target for interactions that can modulate aggregation. nih.gov Specifically, the 16KLVFFAEDVG25 and 17LVFFAED23 segments are vital for the formation and structural stabilization of Aβ aggregates and the resulting amyloid structure. nih.gov

The mature amyloid fibril is characterized by a "cross-β" structure, where β-sheets run perpendicular to the fibril axis. The Aβ(17-24) region is a fundamental component of this structural spine. nih.govfrontiersin.org Solid-state NMR studies have revealed that residues 12-24 adopt a β-strand conformation, forming parallel β-sheets through intermolecular hydrogen bonding. pnas.org This segment, along with another β-strand region (residues 30-40), is brought into contact by a bend in the peptide backbone around residues 25-29. pnas.org

This arrangement creates a double-layered β-sheet structure with a hydrophobic core. pnas.org The formation of these stable, ordered structures is a hallmark of amyloid fibrils. The concept of a "steric zipper," where the side chains of two β-sheets interdigitate, is thought to form the spine of amyloid fibrils, with segments from the peptide's central region, including residues 16-20, being key participants. nih.gov Computational studies on the Aβ(17-42) fragment further support that fibril formation in the hydrophobic region of L17-A21 precedes that of other regions, highlighting its role in initiating the elongation process. acs.org

Polymorphism of Beta-Amyloid Aggregates and the (17-24) Region's Involvement

Aβ aggregates are not uniform; they exhibit structural variability, a phenomenon known as polymorphism. This diversity in fibril and protofilament structure is influenced by the Aβ(17-24) region.

Amyloid fibrils formed from the same protein can have different morphologies. nih.gov While they share a common cross-β core, the specific arrangement of protofilaments can vary. nih.govplos.org The Aβ(17-24) segment is part of the core that contributes to the U-shaped β-strand-turn-β-strand motif observed in many Aβ fibrils. plos.org Different environmental factors can lead to distinct structural polymorphisms of Aβ amyloid fibrils. mdpi.com This structural heterogeneity is significant as different "strains" of Aβ prions can lead to unique pathological features. pnas.org The central hydrophobic region, including residues 17-24, is known to be a primary site of interaction as monomeric Aβ binds to growing oligomers and protofibrils. mdpi.com

The specific amino acid sequence of the 17-24 region (Leu-Val-Phe-Phe-Ala-Glu-Asp-Val) has a profound impact on the rate of aggregation. Altering this sequence through mutations can either accelerate or inhibit fibril formation.

Research has shown that mutations within this central hydrophobic core can significantly alter aggregation propensity. For instance, an artificial genetic screen identified numerous mutations that increase aggregation, with the majority involving substitutions that either reduced the net charge or increased the hydrophobicity of the peptide. nih.govprinceton.edu This provides strong evidence that sequence hydrophobicity is a major determinant of Aβ aggregation. nih.govprinceton.edu

Familial forms of Alzheimer's disease are linked to specific mutations within the Aβ sequence. The Flemish (A21G), Arctic (E22G), Italian (E22K), Dutch (E22Q), and Iowa (D23N) mutations all fall within or immediately adjacent to the 17-24 region. nih.gov Studies comparing these mutant peptides have revealed significant differences in their aggregation kinetics. For example, the Arctic (E22G), Dutch (E22Q), and Iowa (D23N) mutations were found to substantially increase both the nucleation and extension phases of fibril formation. nih.gov In contrast, the Flemish (A21G) mutation actually decreased the rate of fibril extension. nih.gov

Table 1: Effect of Familial AD Mutations in the Aβ(21-23) Region on Aggregation Kinetics
MutationAmino Acid ChangeEffect on NucleationEffect on Fibril Extension
FlemishA21G-Decreased
ArcticE22GIncreasedIncreased
ItalianE22K-Increased
DutchE22QIncreasedIncreased
IowaD23NIncreasedIncreased

Data synthesized from a comparative study on the aggregation rates of Aβ peptides with disease-associated mutations. nih.gov

Mechanisms of Soluble Oligomer Formation and Stability

Before forming large, insoluble fibrils, Aβ monomers assemble into smaller, soluble oligomers, which are now widely considered to be the most toxic species. wikipedia.org The Aβ(17-24) region is also central to the formation and stability of these oligomeric intermediates.

The process of oligomerization involves Aβ monomers, which are typically in a random coil or α-helical state, undergoing a conformational change to a β-sheet-rich structure. aging-us.com This transition allows for self-association into oligomers. aging-us.com The central hydrophobic cluster (CHC), which includes residues 17-21, plays a pivotal role. pnas.org Hydrophobic interactions between these CHC residues are a driving force for the formation of β-sheet-based oligomers. pnas.org

Studies on peptide segments have provided insight into oligomer structure. Aβ(17-36), a 20-residue peptide segment, has been shown to form dodecamers composed of four trimer units. acs.org These structures are stabilized by hydrophobic interactions within a central cavity. acs.org The formation of soluble oligomers can be an "off-pathway" process, meaning these oligomers may not directly convert into mature fibrils but exist as distinct, metastable species. nih.gov The stability of these oligomers is a key factor in their pathological effects. The hydrophobic core created by regions like Aβ(17-24) is crucial for this stability, shielding the hydrophobic residues from the aqueous environment. acs.org

Interactions of Beta Amyloid with Cellular and Molecular Components

Protein-Protein Interactions Involving Aβ Segments

The propensity of the Aβ(17-24) region to adopt a β-sheet conformation makes it a key player in protein-protein interactions, influencing both its own aggregation and that of other proteins.

Transthyretin (TTR), a transport protein found in blood and cerebrospinal fluid, has been identified as a significant interactor with the Aβ peptide, modulating its aggregation and toxicity. nih.govrsc.orgfrontiersin.org Research has pinpointed the central hydrophobic core of Aβ as the primary binding site for TTR. Specifically, studies using epitope mapping have demonstrated that the interaction involves Aβ residues 18-21. acs.orgacs.org This is further substantiated by findings that the antibody 4G8, which specifically recognizes the Aβ(17-24) sequence, can abolish the binding between TTR and Aβ, directly implicating this fragment in the interaction. nih.govacs.org

The nature of this interaction and its effect on Aβ aggregation is dependent on the quaternary structure of TTR. nih.gov TTR tetramers appear to bind to Aβ monomers, with a particular affinity for the central hydrophobic region, which includes residues 17-24. acs.orgacs.org This binding by tetrameric TTR can suppress Aβ aggregation. acs.org In contrast, TTR monomers, while also binding Aβ, are particularly potent inhibitors of Aβ fibril formation and have been shown to arrest the growth of Aβ aggregates. nih.govmdpi.com The binding affinity (KD) for this interaction is in the micromolar range. acs.org The interaction is mediated through bulky hydrophobic leucine (B10760876) residues on TTR, which associate with the hydrophobic Aβ core. pnas.org

Interacting MoleculeAβ Region InvolvedEffect of InteractionSource
Transthyretin (TTR) TetramerResidues 18-21Binds Aβ monomer, suppresses aggregation acs.org, acs.org
Transthyretin (TTR) MonomerAggregatesStrong inhibitor of Aβ fibril growth nih.gov, mdpi.com
Antibody 4G8Residues 17-24Abolishes TTR-Aβ binding nih.gov, acs.org

The interplay between Aβ and the tau protein is a central feature of Alzheimer's disease pathology. mdpi.comnih.gov Evidence suggests that Aβ can promote the aggregation of tau through a mechanism known as cross-seeding, where aggregated forms of one protein can induce the misfolding and aggregation of another. nih.govmdpi.comnih.gov While the entire Aβ peptide is involved, specific regions are critical for this interaction. Computational models and experimental data suggest that the amyloid core of Aβ can form intermolecular β-sheet interactions with key regions of tau, such as VQIINK or VQIVYK. nih.govresearchgate.net

Studies have implicated the Aβ(16-21) region in facilitating this cross-seeding. nih.gov Given its immediate proximity and overlapping hydrophobic nature, the Aβ(17-24) fragment is structurally integral to the region that initiates this pathological cascade. Aβ oligomers, in particular, have been shown to "prime" cells, making them more susceptible to the uptake and subsequent aggregation of tau seeds. nih.gov This potentiation of tau seeding by Aβ oligomers appears to be a specific process, as it does not facilitate the seeding of other amyloidogenic proteins like α-synuclein. nih.gov This interaction may explain the synergistic toxicity observed between Aβ and tau in disease progression. mdpi.com

Lipid Membrane Interactions and Permeabilization Mechanisms

The neuronal cell membrane is a primary site of Aβ-induced toxicity. The Aβ(17-24) fragment, as part of larger Aβ aggregates, plays a crucial role in the destabilization and permeabilization of these vital cellular barriers. nih.gov

Aβ aggregates, including oligomers and protofilaments containing the hydrophobic 17-24 segment, are known to interact with and disrupt the integrity of neuronal lipid membranes. nih.gov This process is believed to be a key mechanism of Aβ toxicity. The interaction begins with electrostatic attraction between charged residues of the Aβ peptide and the lipid headgroups of the membrane. This initial binding facilitates the subsequent insertion of hydrophobic regions of the peptide, like the Aβ(17-24) core, into the lipid tail region of the bilayer.

This insertion disrupts the ordered packing of lipids, leading to membrane destabilization and increased permeability. nih.gov Studies using model membranes have shown that Aβ peptides can induce membrane fragmentation and leakage. The presence of certain lipids, such as anionic lipids and gangliosides, can significantly accelerate Aβ aggregation at the membrane surface. nih.gov The interaction is not merely a passive binding but an active process where Aβ aggregates can alter lipid dynamics, leading to a loss of cellular homeostasis.

A prominent hypothesis for Aβ-induced neurotoxicity is the formation of unregulated ion channels in the neuronal membrane, leading to a catastrophic loss of ion homeostasis. Aβ peptides, including fragments such as Aβ(17-42) which contains the 17-24 sequence, can self-assemble within the lipid bilayer to form pore-like structures. These channels are typically selective for cations, allowing the unregulated influx of ions like Ca2+ into the neuron.

These amyloid channels are heterogeneous in size and conductance and are characterized by long lifetimes, ranging from minutes to hours. The formation of these channels is a dynamic process, potentially involving the insertion of small oligomers into the membrane followed by assembly into larger, mobile subunit structures. The resulting disruption of calcium homeostasis is a critical early event that can trigger downstream apoptotic pathways and lead to neuronal cell death.

Interaction TypeAβ SpeciesMechanismConsequenceSource
Membrane DestabilizationAggregates (Oligomers, Fibrils)Electrostatic binding followed by hydrophobic insertionLoss of membrane integrity, non-specific leakage, nih.gov,
Ion Channel FormationOligomers (e.g., containing Aβ17-42)Self-assembly into pore-like structures in the bilayerUnregulated influx of cations (e.g., Ca2+), disruption of ion homeostasis,,,

Pathological Mechanisms Mediated by Beta Amyloid in Experimental Models

Cellular and Synaptic Dysfunction in In Vitro Models

In vitro models provide a controlled environment to investigate the direct effects of Aβ on neuronal and glial cells. These studies have revealed that exposure to Aβ peptides can trigger a cascade of detrimental events, leading to widespread cellular and synaptic dysfunction. frontiersin.org

Calcium Homeostasis Dysregulation

The disruption of intracellular calcium (Ca2+) homeostasis is a critical early event in Aβ-induced neurotoxicity. frontiersin.orgfrontiersin.org Aβ oligomers can disrupt glutamate (B1630785) receptors, such as NMDA and AMPA receptors, leading to dysregulation of calcium levels. frontiersin.org In vitro studies using cultured hippocampal neurons have demonstrated that the application of synthetic Aβ leads to a rapid and sustained increase in intracellular Ca2+ concentrations. nih.gov This calcium overload is a key factor in subsequent pathological events. nih.gov Furthermore, research indicates that Ryanodine receptors (RyRs), located on the endoplasmic reticulum, play a significant role in this process by mediating intracellular calcium release. researchgate.net The resulting elevated cytosolic calcium shifts the equilibrium of calmodulin, a key calcium-binding protein, which can further exacerbate pathological signaling cascades. explorationpub.com

Experimental ModelAβ SpeciesKey Findings on Calcium Homeostasis
Cultured Rat Hippocampal NeuronsAβ₁₋₄₂Induced intracellular calcium dysregulation and neuronal death. researchgate.net
Cultured Hippocampal NeuronsSynthetic Aβ oligomersCaused a rapid and sustained rise in intracellular Ca2+. nih.gov
Neuronal and Neuroblastoma CellsSoluble Aβ(1–42)Increased BACE1 transcription, an effect linked to Aβ-induced oxidative stress. explorationpub.com

Mitochondrial Alterations and Oxidative Stress

Mitochondrial dysfunction is another significant consequence of Aβ exposure in in vitro models. frontiersin.org Aβ peptides can interact with mitochondrial proteins, impair the electron transport chain, and increase the production of reactive oxygen species (ROS), leading to oxidative stress. scielo.org.mxnih.gov Studies on mouse hippocampal neurons treated with β-amyloid peptide have shown increased mitochondrial fission and decreased fusion, along with considerable oxidative stress. scielo.org.mx This oxidative stress leads to lipid peroxidation, which damages cellular membranes. scielo.org.mx Furthermore, exposure of PC12 cells to an Aβ fragment has been shown to induce oxidative damage to mitochondrial DNA (mtDNA). oup.com This damage is attributed to the close proximity of mtDNA to the inner mitochondrial membrane where ROS are generated. oup.com

In Vitro ModelAβ FragmentObserved Mitochondrial and Oxidative Stress Effects
Mouse Hippocampal Neuronsβ-amyloid peptideUpregulated mitochondrial fission, downregulated fusion, and increased oxidative stress. scielo.org.mx
PC12 CellsAβ (25–35)Blocked entry of nuclear-encoded proteins into mitochondria, leading to decreased membrane potential and increased ROS production. nih.gov
PC12 CellsAβ (25–35)Induced significant oxidative damage to mitochondrial DNA. oup.com

Endoplasmic Reticulum (ER) Stress Pathways

The accumulation of misfolded proteins, such as Aβ aggregates, can induce stress in the endoplasmic reticulum (ER), a critical organelle for protein folding and calcium homeostasis. mdpi.com This ER stress triggers the unfolded protein response (UPR), a cellular defense mechanism. plos.org However, prolonged UPR can lead to apoptosis. mdpi.com In vitro studies have demonstrated that Aβ oligomers or fibrils can trigger ER stress in various experimental systems, including primary neuronal cell cultures and cell lines. royalsocietypublishing.org This Aβ-induced ER stress is linked to the disruption of Ca2+ signaling and can lead to apoptosis through both mitochondria-dependent and -independent pathways. nih.govcore.ac.uk The UPR involves three main sensor proteins: PERK, ATF6, and IRE1. Abnormal levels of these have been reported in Alzheimer's disease brains. mdpi.com

Synaptic Impairment and Long-Term Potentiation (LTP) Inhibition

Synaptic dysfunction is a primary contributor to the cognitive decline seen in Alzheimer's disease and is a key outcome of Aβ exposure in experimental models. frontiersin.orgfrontiersin.org Soluble Aβ oligomers have been shown to selectively block long-term potentiation (LTP), a cellular correlate of learning and memory. nih.govjneurosci.org These oligomers can bind to excitatory pyramidal neurons, leading to synaptic loss. nih.govjneurosci.org In vitro studies using hippocampal slices have shown that low concentrations of Aβ peptides significantly inhibit LTP induction without affecting basal synaptic transmission. nih.gov This inhibition appears to interfere with mechanisms downstream of NMDA receptor activation. nih.gov The disruption of synaptic plasticity by Aβ is a critical event in the early pathogenesis of the disease. frontiersin.org

Neuroinflammatory Responses in Preclinical Models

Preclinical animal models have been instrumental in understanding the neuroinflammatory component of Alzheimer's disease pathology, which is significantly driven by the brain's response to Aβ deposition.

Microglia and Astrocyte Activation in Response to Aβ

In the brain, Aβ plaques are typically surrounded by activated microglia and astrocytes. jneurosci.orgaginganddisease.org This glial activation is a hallmark of the neuroinflammatory response in Alzheimer's disease. nih.gov

Microglia: As the resident immune cells of the brain, microglia are highly sensitive to pathological stimuli like Aβ. ijbs.com In the early stages, activated microglia can be neuroprotective by clearing Aβ through phagocytosis. nih.govmdpi.com However, chronic activation leads to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which contribute to neurodegeneration. jneurosci.orgfrontiersin.org Aβ can induce a transition of microglia from a resting to a reactive state, which can impair synaptic function. mdpi.com In mouse models, Aβ infusion has been shown to induce microglial activation and subsequent inflammatory responses. ijbs.com

Astrocytes: Astrocytes also play a dual role in response to Aβ. They can contribute to Aβ clearance. mdpi.com However, activated microglia can release factors that induce a reactive state in astrocytes. nih.govmdpi.com These reactive astrocytes can, in turn, increase the production of Aβ and release inflammatory mediators, amplifying the neuroinflammatory cascade. nih.govmdpi.comnih.gov In mouse models of Alzheimer's disease, the suppression of astrocyte activation has been shown to decrease Aβ deposition and improve cognitive function. aginganddisease.org

Glial Cell TypeResponse to Beta-AmyloidKey Research Findings from Preclinical Models
MicrogliaActivation, Phagocytosis, Pro-inflammatory Cytokine ReleaseAβ deposition triggers microglial activation, leading to the production of inflammatory mediators like IL-1β and TNF-α. frontiersin.org Chronic activation impairs synaptic function. mdpi.com
AstrocytesActivation, Aβ Clearance, Pro-inflammatory Mediator ReleaseActivated by microglia and Aβ, they can increase Aβ production and release inflammatory molecules, amplifying neuroinflammation. nih.govmdpi.comnih.gov

Role of Aβ as an Antimicrobial Peptide in Innate Immunity

Emerging evidence suggests that Beta-Amyloid (Aβ), long considered a purely pathological metabolic byproduct, may possess a physiological function as an antimicrobial peptide (AMP) within the innate immune system. plos.orgharvard.edu This "antimicrobial protection hypothesis" posits that the formation of Aβ aggregates is an ancient, protective response to invading pathogens. plos.org Aβ exhibits many properties characteristic of AMPs, a class of molecules that serve as a first line of defense against a wide array of microorganisms, including bacteria, fungi, and viruses. harvard.edufrontiersin.orgnih.gov

In vitro studies have demonstrated that Aβ can exert direct antimicrobial effects against clinically relevant pathogens. plos.orgfrontiersin.org The proposed mechanisms for this antimicrobial action are twofold. First, soluble Aβ oligomers, including species containing the 17-24 region, can bind to the carbohydrate moieties on microbial cell surfaces. plos.orgnih.gov This binding can lead to the agglutination of microbes, effectively trapping them and preventing their adhesion to host cells and subsequent spread. plos.orgnih.gov Second, the process of Aβ fibrillization can occur on the microbial surface, disrupting membrane integrity and leading to cell lysis. plos.org

Studies using brain homogenates from Alzheimer's disease (AD) patients have shown significantly higher antimicrobial activity compared to non-AD controls, an effect that is diminished when Aβ is removed. plos.orgharvard.edu This suggests that Aβ is a key contributor to this protective activity in the brain. plos.org This function is not merely a laboratory curiosity; in vivo experiments in mouse and nematode models of AD show that Aβ expression can protect against bacterial and fungal infections. nih.gov For instance, infections in the brains of transgenic 5XFAD mice led to accelerated beta-amyloid deposition, with the plaques forming around and entrapping the invading bacteria. nih.gov This suggests that infectious stimuli can trigger Aβ deposition as a defensive, albeit potentially damaging, immune reaction. nih.govfrontiersin.org

Aβ Pathogenesis in Transgenic Animal Models

Transgenic animal models, particularly mice, have been indispensable tools for investigating the role of Aβ in the pathogenesis of Alzheimer's disease. aginganddisease.org These models are engineered to overexpress human amyloid precursor protein (APP) with mutations linked to familial AD, leading to the age-dependent accumulation of Aβ in the brain, mimicking key aspects of human pathology. aginganddisease.orgeasap.asia The development of these models has provided substantial evidence supporting the amyloid cascade hypothesis, which suggests that the accumulation and aggregation of Aβ initiate a cascade of events, including neuroinflammation, tau pathology, and neurodegeneration, ultimately leading to cognitive decline. aginganddisease.orgmdpi.com An important tool in studying these models is the 4G8 antibody, which specifically recognizes the amino acid sequence 17-24 of the Aβ peptide, allowing for the precise visualization of compact amyloid plaque deposition. frontiersin.org

Modeling Aβ Accumulation and Aggregation

To model the cerebral amyloidosis seen in AD, researchers have developed numerous transgenic mouse lines that express mutated forms of human genes associated with the disease. aginganddisease.org These models successfully replicate the progressive accumulation and aggregation of Aβ.

Common strategies include:

Double and Multiple Transgenic Models : To accelerate and intensify the pathology, APP mutations are often combined with mutations in the presenilin 1 (PSEN1) or presenilin 2 (PSEN2) genes. These mutations alter the activity of γ-secretase, the enzyme that cleaves APP, to preferentially produce the more aggregation-prone Aβ42 isoform. aginganddisease.orgnih.gov

A prominent example is the 5XFAD mouse model , which co-expresses five familial AD mutations in the human APP and PSEN1 genes. aginganddisease.org This model exhibits an aggressive and rapid pathology, with intraneuronal Aβ accumulation detectable as early as 1.5 months of age, followed by the formation of extracellular amyloid plaques by 2 months. aginganddisease.org The examination of these plaques often involves immunohistochemistry with antibodies like 4G8, confirming that the Aβ(17-24) sequence is a core component of these pathological aggregates. frontiersin.org Similarly, the APPNL-G-F/MAPTP301S model, which combines a humanized APP knock-in with a mutant tau gene, shows a progressive increase in β-amyloid plaques that are reactive to the 4G8 antibody, highlighting the centrality of the 17-24 region in plaque structure. frontiersin.org

Table 1: Examples of Transgenic Mouse Models for Aβ Accumulation

Model Name Genetic Modification Key Pathological Features Onset of Plaque Pathology
5XFAD Expresses 5 human familial AD mutations (APP & PSEN1) Rapid accumulation of Aβ42, intraneuronal Aβ, amyloid plaques, gliosis, neurodegeneration. aginganddisease.org 2 months
APP/PS1 Co-expresses mutant human APP and PSEN1 Aβ deposition, neuritic plaques, cognitive deficits. frontiersin.org 6-8 months
APPNL-G-F Humanized APP knock-in with Swedish, Iberian, and Arctic mutations Progressive Aβ plaque accumulation. frontiersin.org 6 months

| Tg2576 | Expresses human APP with the Swedish mutation | Amyloid plaques, cognitive decline. elsevier.es | 9-12 months |

Effects on Neuronal Integrity and Cognitive Phenotypes

The accumulation of Aβ in transgenic models leads to significant downstream consequences for neuronal health and function, resulting in cognitive deficits that mirror those seen in human AD patients. There is growing evidence that the initial accumulation of Aβ inside neurons is a critical early event that triggers synaptic dysfunction, even before the formation of extracellular plaques. frontiersin.orgelsevier.es

In models like the 5XFAD and APP/PS1KI mice, the build-up of intraneuronal Aβ is directly associated with synaptic deficits and subsequent neuron loss. aginganddisease.orgfrontiersin.org This neuronal damage manifests as a reduction in synaptic markers, neuritic dystrophy (damage to axons and dendrites), and, in some aggressive models, outright loss of neuronal cell bodies in brain regions critical for memory, such as the hippocampus and cortex. elsevier.esnih.gov

These pathological changes have direct behavioral consequences. The majority of transgenic mouse models that develop amyloid pathology also exhibit an age-dependent decline in cognitive function. aginganddisease.org These deficits are typically assessed using behavioral tests like the Morris water maze, which evaluates spatial learning and memory. aginganddisease.orgfrontiersin.org For example, McGill-R-Thy1-APP transgenic rats show spatial learning and memory impairments as early as 3 months, which correlate with levels of soluble Aβ. aginganddisease.org Doubly transgenic mice expressing both Aβ and human α-synuclein exhibit severe deficits in learning and memory and pronounced degeneration of cholinergic neurons. pnas.org These findings from animal models strongly support the concept that the accumulation of Aβ, containing the core 17-24 sequence, is a primary driver of the synaptic dysfunction and neuronal damage that underlies the cognitive symptoms of Alzheimer's disease. frontiersin.orgnih.gov

Table 2: Compound Names Mentioned

Compound Name
Beta-Amyloid (Aβ)
Beta-Amyloid (17-24)
Aβ40
Aβ42
Aβ3-42
Amyloid Precursor Protein (APP)
Presenilin 1 (PS1)
Presenilin 2 (PS2)
Tau Protein
α-synuclein
Interleukin-17 (IL-17)
Interleukin-1β (IL-1β)
Interleukin-18 (IL-18)
Interleukin-6 (IL-6)

Advanced Research Methodologies and Tools for Beta Amyloid 17 24 Studies

Immunological Probes and Assays Utilizing the (17-24) Epitope

The amino acid sequence 17-24 of the beta-amyloid peptide serves as a key epitope for the development of specific antibodies. This has enabled the creation of powerful immunological tools for the detection and quantification of Aβ in various experimental and clinical settings.

Development and Application of Monoclonal Antibodies (e.g., 4G8)

A prominent example of an antibody targeting the Aβ(17-24) region is the monoclonal antibody 4G8. biolegend.comwindows.netsigmaaldrich.comnih.gov This antibody was generated by immunizing mice with a synthetic peptide corresponding to amino acids 1-24 of the Aβ peptide. sigmaaldrich.com The 4G8 antibody specifically recognizes the amino acid residues 17-24 of beta-amyloid, with its core epitope identified within residues 18-22 (VFFAE). biolegend.comwindows.net More detailed mapping has further refined the epitope to residues 18-23. nih.gov

The 4G8 antibody is highly versatile and reacts with various forms of Aβ, including precursor proteins, abnormally processed isoforms, and aggregated forms found in the central nervous system of patients with Alzheimer's disease and Down's syndrome. biolegend.comwindows.netsigmaaldrich.com Its ability to recognize different Aβ species makes it an invaluable tool for a wide range of research applications.

Use in Immunoblotting, Enzyme-Linked Immunosorbent Assay, and Immunohistochemistry for Aβ Detection

The specificity of the 4G8 antibody for the Aβ(17-24) epitope allows for its widespread use in several key immunological assays. biolegend.comwindows.netsigmaaldrich.combiolegend.comfishersci.com

Immunoblotting (Western Blotting): 4G8 is effectively used to detect Aβ in brain lysates and other biological samples. windows.net It can identify the ~4 kDa Aβ peptide as well as its precursor, the amyloid precursor protein (APP), which has a molecular weight of approximately 100 kD. biolegend.comwindows.net Recommended working dilutions for western blotting typically range from 1:100 to 1:1,000. windows.netthermofisher.com

Enzyme-Linked Immunosorbent Assay (ELISA): This antibody is suitable for direct ELISA to quantify Aβ levels. biolegend.com It can be used as both a capture and detection antibody in sandwich ELISA formats, often in combination with other Aβ-specific antibodies. biolegend.com For direct ELISA, suggested dilutions are in the range of 1:100 to 1:1000, while for sandwich ELISA detection, a range of 0.25 - 1.0 µg/ml is often recommended. biolegend.combiolegend.com

Immunohistochemistry (IHC): 4G8 is extensively used for the visualization of Aβ deposits in tissue sections. biolegend.comwindows.netsigmaaldrich.com It can be applied to both formalin-fixed, paraffin-embedded and frozen tissue sections. windows.net To enhance epitope exposure in fixed tissues, a pre-treatment with 70% formic acid is often required. sigmaaldrich.comthermofisher.com Recommended dilutions for IHC are typically between 1:500 and 1:5000. biolegend.comwindows.net

ApplicationRecommended Dilution/ConcentrationTissue/Sample TypePre-treatment
Immunoblotting (WB)1:100 - 1:1,000Brain lysates, biological samplesN/A
Direct ELISA1:100 - 1:1,000Peptides, recombinant proteinsN/A
Sandwich ELISA (Detection)0.25 - 1.0 µg/mlBiological fluids, tissue extractsN/A
Immunohistochemistry (IHC)1:500 - 1:5,000Formalin-fixed, paraffin-embedded or frozen brain sections70% Formic Acid

In Vitro Experimental Systems for Aβ Aggregation and Toxicity Assessment

To investigate the mechanisms of Aβ aggregation and its pathological consequences, researchers rely on various in vitro experimental systems. These models allow for the controlled study of Aβ oligomerization and fibrillogenesis, as well as the subsequent cellular responses.

Preparation of Synthetic and Cell-Derived Aβ Oligomers and Fibrils

The generation of well-defined Aβ aggregates is crucial for reproducible in vitro studies. Protocols have been established to produce homogenous preparations of both oligomeric and fibrillar Aβ. nih.govnih.gov

Synthetic Aβ Preparations: A common method involves starting with synthetic Aβ peptides, often the Aβ42 isoform due to its strong association with Alzheimer's disease. nih.govnih.gov To erase any pre-existing "structural history" that could influence aggregation, the peptide is first monomerized using a strong solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.govspringernature.com The HFIP is then evaporated, and the peptide film is resuspended in dimethyl sulfoxide (B87167) (DMSO). nih.gov

Oligomer Preparation: To generate oligomers, the Aβ solution in DMSO is diluted in cell culture media (e.g., Ham's F-12) and incubated at 4°C. nih.gov

Fibril Preparation: For fibril formation, the Aβ solution is diluted in an acidic solution (e.g., 10 mM HCl) and incubated at 37°C. nih.gov

Cell-Derived Aβ: As an alternative to synthetic peptides, Aβ can be obtained from cell cultures that overexpress APP, such as the Chinese hamster ovarian (CHO) cell line expressing the V717F APP variant (7PA2 cell line). mdpi.com While structurally similar, cell-derived Aβ may exhibit differences in aggregation properties and biological activity compared to synthetic Aβ. mdpi.com

Cell Culture Models for Studying Aβ-Induced Cellular Responses

Cell culture models are indispensable for examining the toxic effects of Aβ on different cell types in the brain. mdpi.comnih.gov These models range from single-cell-type cultures to more complex multi-culture systems that better mimic the in vivo environment.

Primary Neurons and Neuroblastoma Lines: Primary neuronal cultures and neuroblastoma cell lines are frequently used to assess Aβ-induced neurotoxicity. mdpi.com

Co-culture and Tri-culture Systems: To study the interplay between different cell types, researchers employ co-culture and tri-culture models. biorxiv.org For instance, a tri-culture system of primary rat neurons, astrocytes, and microglia allows for the investigation of neuroinflammatory responses and microglial function in the context of Aβ exposure. biorxiv.org

3D Cell Culture Models: Three-dimensional (3D) cell culture systems, including those derived from induced pluripotent stem cells (iPSCs), offer a more physiologically relevant environment to study Aβ pathology. mdpi.comnih.gov These models can recapitulate key aspects of Alzheimer's disease, such as the formation of Aβ plaques and neurofibrillary tangles. nih.gov

Biophysical Techniques for Monitoring Aβ Assembly and Conformational Changes

A variety of biophysical techniques are employed to monitor the aggregation process of Aβ peptides and characterize the resulting structures. These methods provide detailed information on the kinetics of assembly and the conformational changes that occur as monomers evolve into oligomers and fibrils.

TechniqueInformation Provided
Thioflavin T (ThT) AssayMonitors fibril formation in real-time. researchgate.net
Dynamic Light Scattering (DLS)Measures the size distribution of particles in solution, tracking the growth of aggregates. researchgate.net
Atomic Force Microscopy (AFM)Provides high-resolution images of individual Aβ assemblies, revealing their morphology and size. nih.govresearchgate.net
Taylor Dispersion Analysis (TDA)Sizes and quantifies soluble species, enabling the monitoring of early aggregation stages. researchgate.net
Small-Angle X-ray Scattering (SAXS)Provides information about the size and shape of macromolecules and their complexes in solution. nih.gov
Native Mass SpectrometryAllows for the detection and characterization of individual oligomeric states. diva-portal.org
Nuclear Magnetic Resonance (NMR) SpectroscopyOffers atomic-resolution insights into the structure and dynamics of Aβ during aggregation. umich.edu

These techniques, often used in combination, provide a comprehensive picture of the Aβ aggregation pathway. For example, Thioflavin T (ThT) fluorescence assays are widely used to monitor the formation of amyloid fibrils, while Atomic Force Microscopy (AFM) and Dynamic Light Scattering (DLS) can provide information on the size and morphology of the aggregates formed. nih.govresearchgate.netnih.gov More advanced techniques like Taylor Dispersion Analysis (TDA) are capable of monitoring the very early stages of aggregation. researchgate.net Native mass spectrometry can identify discrete oligomeric species, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level structural details of Aβ monomers and oligomers during the aggregation process. diva-portal.orgumich.edu

Spectroscopic Methods for Structural Insights

A variety of spectroscopic techniques are employed to elucidate the structural details of Aβ(17-24) and its role in the aggregation of the full-length Aβ peptide. These methods provide information on the secondary structure and conformational changes that occur during fibrillogenesis.

Circular Dichroism (CD) Spectroscopy is a powerful tool for analyzing the secondary structure of peptides. For Aβ peptides, CD spectra can differentiate between random coil, α-helical, and β-sheet conformations. nih.gov Studies have shown that freshly dissolved, monomeric Aβ is predominantly in a random coil state, characterized by a large negative peak around 198 nm. nih.gov As aggregation proceeds, a shift to a β-sheet-rich structure is observed, indicated by a negative peak between 216-218 nm. nih.govnih.gov For instance, the interaction of Aβ40 with β-sheet breaker peptides, including the 17-24 fragment, has been monitored using CD spectroscopy, revealing a reduction in β-sheet formation at elevated temperatures. nih.govresearchgate.net This suggests that the 17-24 region is crucial for the conformational changes leading to aggregation. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy provides detailed information about the secondary structure of proteins by analyzing the amide I band (1600-1700 cm⁻¹), which arises from the C=O stretching vibrations of the peptide backbone. shimadzu.complos.org Deconvolution of the amide I band can distinguish between different types of secondary structures. For example, peaks around 1632 cm⁻¹ are representative of ordered parallel β-sheets, a common feature in mature amyloid fibrils. nih.gov FTIR has been used to demonstrate that the final aggregation products of Aβ, even in the presence of inhibitors like certain metal ions, show similar spectra, indicating a conserved β-sheet core structure. acs.org Time-resolved FTIR studies can also track the conversion from antiparallel to parallel β-sheet structures during Aβ aggregation. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offers high-resolution structural information at the atomic level. Both solution-phase and solid-state NMR have been instrumental in studying the structure of Aβ monomers and fibrils. acs.org Solid-state NMR studies have revealed that Aβ fibrils are typically composed of in-register parallel β-sheets. acs.orgpnas.org NMR has also been used to study the structure of Aβ fragments. For example, a study on a water-soluble Aβ(17-34) peptide showed it adopts a partial α-helical conformation in an aqueous environment, which may represent an intermediate state before conversion to β-sheets. nih.govresearchgate.net Furthermore, NMR has been used to investigate the binding sites of inhibitors to Aβ, with studies showing that compounds like curcumin (B1669340) interact with residues in the 17-21 region. frontiersin.org

Table 1: Spectroscopic Findings on Beta-Amyloid (17-24) and Related Fragments

Spectroscopic Method Key Findings References
Circular Dichroism (CD) Monitors transition from random coil (monomers) to β-sheet (aggregates). Aβ(17-24) as a β-sheet breaker peptide reduces β-sheet content of Aβ40. nih.govnih.govresearchgate.net
FTIR Spectroscopy Identifies β-sheet structures in aggregates via the amide I band. Tracks the conversion from antiparallel to parallel β-sheets during aggregation. shimadzu.comnih.govacs.org
NMR Spectroscopy Provides atomic-level structural detail. Shows Aβ fibrils have parallel, in-register β-sheets. Aβ(17-34) can form an α-helical intermediate. Identifies inhibitor binding sites within the 17-21 region. acs.orgpnas.orgnih.govresearchgate.netfrontiersin.org

Light Scattering and Electron Microscopy for Aggregate Characterization

To understand the size, morphology, and distribution of Aβ aggregates, researchers rely on light scattering and electron microscopy techniques. These methods are essential for characterizing the heterogeneous species formed during the aggregation process, from small oligomers to mature fibrils.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. kuleuven.bepreprints.org DLS has been widely used to study the aggregation of Aβ by monitoring changes in particle size over time. plos.orgnih.gov It can detect a range of species, from small oligomers in the nanometer range to larger fibrillar aggregates. kuleuven.beplos.org For example, DLS has been used to show that certain peptide inhibitors can modulate Aβ aggregation by inducing the formation of larger, amorphous aggregates, which may sequester toxic oligomers. plos.org

Electron Microscopy (EM) , particularly Transmission Electron Microscopy (TEM), provides direct visualization of the morphology of Aβ aggregates. acs.orgpnas.org TEM images can reveal the characteristic fibrillar structure of mature Aβ aggregates, which often appear as long, unbranched filaments with diameters typically ranging from 6 to 15 nm. researchgate.netnih.gov TEM has also been used to observe earlier-stage aggregates, such as globular oligomers and annular pore-like structures. nih.govacs.org For instance, TEM has shown that Aβ42 can form globular oligomers with diameters of approximately 7-8 nm. nih.gov The morphological details provided by TEM are crucial for understanding the polymorphism of Aβ fibrils and how different conditions or interacting molecules can influence their structure. pnas.org

Table 2: Characterization of Beta-Amyloid Aggregates

Technique Information Provided Typical Findings for Aβ References
Dynamic Light Scattering (DLS) Size distribution of aggregates in solution. Detects species from nanometer-sized oligomers to larger fibrils. kuleuven.bepreprints.orgplos.orgnih.gov
Transmission Electron Microscopy (TEM) Direct visualization of aggregate morphology. Reveals long, unbranched fibrils (6-15 nm diameter), globular oligomers, and annular pores. nih.govacs.orgpnas.orgresearchgate.netnih.gov

Computational Modeling and Simulation Approaches

Computational methods provide a powerful "computational microscope" to investigate the molecular mechanisms of Aβ(17-24) aggregation at a level of detail that is often inaccessible to experimental techniques.

Atomistic and Coarse-Grained Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules. jyi.org Both atomistic and coarse-grained MD simulations have been extensively applied to study the Aβ peptide.

Atomistic MD simulations represent every atom in the system, providing a highly detailed view of peptide dynamics, folding, and interactions. plos.org These simulations have been used to investigate the conformational transitions of Aβ, such as the shift from α-helical to β-sheet structures. pnas.org Atomistic simulations have also been employed to study the interaction of Aβ fragments with potential inhibitors, revealing the specific binding modes and the types of interactions (e.g., hydrophobic, electrostatic) that stabilize the complex. plos.org For example, simulations of the Aβ(17-42) fragment have shown how inhibitor proteins can bind to the peptide and interfere with its aggregation. plos.org

Coarse-grained (CG) MD simulations simplify the system by representing groups of atoms as single particles. This reduction in complexity allows for the simulation of larger systems and longer timescales, which are often necessary to observe the slow process of protein aggregation. nih.gov CG simulations have been particularly useful for studying the oligomerization of Aβ peptides and the formation of larger aggregates. nih.gov For instance, CG simulations have been used to examine the effect of various phenolic compounds on the aggregation of Aβ(17-36), revealing how these inhibitors can redirect the peptide from forming fibrils to unstructured oligomers. nih.gov

Prediction of Aggregation-Prone Regions and Inhibitor Binding

Computational tools are also vital for predicting which regions of a protein are most likely to aggregate and for designing molecules that can inhibit this process.

Prediction of Aggregation-Prone Regions: The central hydrophobic core of Aβ, which includes the 17-24 sequence, is widely recognized as a key aggregation-prone region. acs.org Computational models and algorithms can analyze the amino acid sequence and predict such regions based on properties like hydrophobicity, charge, and propensity to form β-sheets. The region around residues 17-21 (LVFFA) is a well-established self-recognition site that is crucial for Aβ aggregation. pnas.org

Prediction of Inhibitor Binding: Molecular docking and MD simulations are powerful tools for predicting how small molecules or other peptides might bind to Aβ and inhibit its aggregation. frontiersin.orgacs.org These simulations can identify potential binding sites and estimate the binding affinity of different compounds. For example, molecular modeling has been used to investigate how various compounds interact with different forms of Aβ, including the β-sheet pentamer of Aβ(17-42). acs.org Simulations have shown that inhibitors can bind to the hydrophobic regions of Aβ, such as those involving residues L17, F19, and F20, thereby disrupting the intermolecular interactions necessary for fibril formation. frontiersin.org Coarse-grained simulations have also been used to screen for inhibitors and to understand their mechanisms of action, such as how they interfere with peptide oligomerization or disrupt pre-formed protofilaments. nih.gov

Table 3: Computational Approaches for Aβ(17-24) Studies

Computational Method Application Key Insights References
Atomistic MD Simulations Detailed study of peptide dynamics, folding, and inhibitor interactions. Reveals conformational transitions (α-helix to β-sheet) and specific inhibitor binding modes. plos.orgpnas.org
Coarse-Grained MD Simulations Simulation of large-scale aggregation and oligomerization over long timescales. Shows how inhibitors can redirect aggregation pathways from fibrillar to amorphous aggregates. nih.gov
Aggregation Prediction Identification of regions prone to aggregation. Confirms the central hydrophobic core (including 17-24) as a key aggregation-prone region. acs.orgpnas.org
Inhibitor Binding Prediction Virtual screening and design of inhibitor molecules. Identifies binding sites in hydrophobic regions (e.g., 17-21) and elucidates inhibition mechanisms. frontiersin.orgnih.govacs.org

Mechanistic Insights for Therapeutic Strategy Development Targeting Beta Amyloid Aggregation and Pathology

Approaches to Inhibit Aβ Production and Aggregation

The accumulation of beta-amyloid (Aβ) peptides, particularly Aβ40 and Aβ42, is a central event in the pathogenesis of Alzheimer's disease (AD). frontiersin.org These peptides are derived from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. biolegend.combiorxiv.org The inhibition of Aβ self-assembly is therefore a promising therapeutic avenue for AD treatment. frontiersin.org

Modulation of Amyloid Precursor Protein Processing

Therapeutic strategies have been developed to disrupt the amyloid cascade by inhibiting the enzymes responsible for Aβ production, namely BACE1 (β-secretase) and γ-secretase. biorxiv.org By modulating the activity of these secretases, the generation of neurotoxic Aβ peptides from APP can be reduced. nih.gov Another approach involves promoting the non-amyloidogenic pathway, where APP is cleaved by α-secretase, which precludes the formation of Aβ. nih.gov Furthermore, recent research has explored the use of small-molecule degraders that can target APP for lysosomal degradation, thereby reducing the available substrate for Aβ production. biorxiv.org

Inhibition of Aβ Aggregation and Fibril Formation

A key strategy in combating AD is to prevent the aggregation of Aβ monomers into toxic oligomers and fibrils. mazums.ac.irnih.gov The region of Aβ spanning amino acids 17-24 is critical for the conversion of the peptide from an alpha-helical to a beta-strand conformation, a necessary step for fibril formation. anaspec.combms.kr Several lines of evidence indicate that the region around residues 17-20 is particularly important for this process. anaspec.combms.kr

Peptide-based inhibitors, often derived from the Aβ sequence itself, have been designed to bind to Aβ and block its aggregation. mazums.ac.ir For example, peptides based on the Aβ(17-21) sequence (LVFFA) have been shown to inhibit Aβ42 fibrillation. mazums.ac.ir Modifications to these peptides, such as cyclization or the addition of histidine residues, have been explored to enhance their stability and efficacy. mazums.ac.ir Non-Aβ-based peptides and small molecules, including natural compounds like curcumin (B1669340) and resveratrol, have also been investigated for their ability to inhibit Aβ aggregation. frontiersin.orgnih.gov These compounds can interact with Aβ through various mechanisms, including binding to the N-terminus or interfering with the hydrophobic and hydrogen-bonding interactions that drive fibrillization. frontiersin.orgmdpi.com

Strategies to Enhance Aβ Clearance and Degradation

In a healthy brain, Aβ levels are regulated by a balance between its production and clearance. frontiersin.org A decrease in Aβ clearance is believed to be a significant contributor to the development of AD. biomolther.org Therefore, enhancing the removal of Aβ from the brain is a major therapeutic goal.

Enzymatic Degradation Pathways

The brain utilizes several enzymes, known as Aβ-degrading enzymes (AβDEs), to break down Aβ peptides. en-journal.orgnih.gov Key enzymes in this process include neprilysin, insulin-degrading enzyme, and matrix metalloproteinase-9. biomolther.orgnih.gov Modulating the expression or activity of these enzymes has been shown to effectively regulate Aβ levels and improve cognitive function in animal models. en-journal.org Aβ clearance also occurs through non-enzymatic pathways, including uptake by glial cells like microglia and astrocytes, and transport across the blood-brain barrier. biomolther.orgen-journal.orgmdpi.com

Immunotherapeutic Approaches Targeting Aβ Aggregates

Immunotherapy represents a powerful strategy to promote the clearance of Aβ aggregates. This approach involves the use of antibodies that specifically target different forms of Aβ, including monomers, oligomers, and fibrils. rsc.org

A more targeted immunotherapeutic approach focuses on specific epitopes within the Aβ peptide. The 17-24 amino acid region of Aβ is a particularly important target. windows.netgentaurpdf.com Antibodies that recognize this epitope, such as the monoclonal antibody 4G8, have been widely used in research to detect and quantify Aβ. nih.govwindows.netgentaurpdf.com The epitope for 4G8 lies specifically within residues 18-22 (VFFAE). windows.netgentaurpdf.com

Targeting the Aβ(17-24) region with antibodies can facilitate the clearance of Aβ aggregates. biocompare.com For instance, intracerebroventricular administration of Aβ antibodies has been shown to reduce cerebral amyloid angiopathy and associated microhemorrhages in aged transgenic mice. windows.net Furthermore, immunotherapy with antibodies that neutralize Aβ oligomers can prevent the disruption of synaptic plasticity. gentaurpdf.com The development of D-enantiomeric peptides, which are more resistant to proteolysis, that bind to Aβ and promote its clearance represents another innovative strategy. nih.gov

Interactive Table of Research Findings on Aβ(17-24)

Therapeutic ApproachKey FindingRelevant Compounds/Antibodies
Inhibition of AggregationThe Aβ(17-24) region is critical for the conformational change leading to fibril formation.Peptide inhibitors based on Aβ(17-21) (LVFFA)
ImmunotherapyAntibodies targeting the Aβ(17-24) epitope can facilitate the clearance of Aβ aggregates.Monoclonal Antibody 4G8
Enhanced ClearanceD-enantiomeric peptides targeting Aβ can disaggregate plaques and increase monomeric Aβ for clearance.D3 (RPRTRLHTHRNR)

Exploring Mechanisms of Aβ-Targeting Compounds in Preclinical Studies

The central hydrophobic core (CHC) of the beta-amyloid (Aβ) peptide, particularly the amino acid sequence 17-24 (Leu-Val-Phe-Phe-Ala-Glu-Asp-Val), is a critical region for the initiation of peptide aggregation and fibril formation. nih.govrsc.org This segment, containing the self-recognition site 17-21 (LVFFA), plays a pivotal role in the conformational transition from a soluble α-helical state to a pathological β-sheet structure, which is the hallmark of amyloid plaques in Alzheimer's disease. mazums.ac.ir Consequently, this specific domain has become a primary focus for the development of therapeutic compounds designed to inhibit or reverse Aβ aggregation. Preclinical research, incorporating in vitro experiments, cell-based assays, and computational modeling, has illuminated diverse mechanisms through which various compounds target the Aβ(17-24) region.

Peptide-Based Inhibitors: Mimicking and Disrupting Aggregation

A prominent strategy in preclinical studies involves the use of peptide fragments derived from the Aβ sequence itself. These peptides are designed to interfere with the protein-protein interactions necessary for amyloid fibril assembly.

β-Sheet Breaker Peptides: A key approach has been the design of "β-sheet breaker peptides." These are typically pentapeptides based on the Aβ(17-21) sequence but include modifications to disrupt the hydrogen bonding required for β-sheet formation. For instance, a series of peptides with the core sequence LPFFD were engineered to inhibit aggregation. nih.gov Preclinical studies demonstrated that these modified peptides could effectively inhibit and disassemble amyloid fibrils in vitro, prevent Aβ-induced neurotoxicity in cell cultures, and even dissolve amyloid plaques in animal models. nih.gov

Targeting Key Residues: Molecular dynamics simulations have provided insight into how peptide inhibitors function. Studies on the Aβ(16-22) fragment showed that aggregation is driven by electrostatic attraction between Lys16 and Glu22. mdpi.com Inhibitory compounds can disrupt this process by specifically binding to the side chains of these key residues, thereby preventing the formation of the initial β-sheets. mdpi.com

Modified KLVFF Sequences: The KLVFF sequence (Aβ 17-21) is a known self-recognition motif crucial for aggregation. The peptide LK7 (Ac-LVFFARK-NH2), which is derived from this sequence, has been shown to inhibit Aβ42 fibrillation in a dose-dependent manner. mazums.ac.ir To overcome challenges like self-aggregation and improve efficacy, derivatives have been developed, such as linking the peptide to beta-cyclodextrin (B164692), which enhanced its binding affinity to Aβ and its inhibitory properties. mazums.ac.ir

Table 1: Preclinical Findings for Peptide-Based Inhibitors Targeting Aβ(17-24) Region

Compound Class Specific Example Proposed Mechanism of Action Key Findings in Preclinical Models
β-Sheet Breaker Peptides LPFFD Mimics the Aβ(17-21) structure but contains modifications (Proline substitution) that disrupt β-sheet formation. nih.gov Inhibits fibril formation in vitro; prevents Aβ neurotoxicity in cell culture; dissolves plaques in animal models. nih.gov
Modified KLVFF Peptides LK7 (Ac-LVFFARK-NH2) Derived from the Aβ(17-21) sequence, it binds to Aβ and prevents fibril formation. mazums.ac.ir Demonstrates dose-dependent inhibition of Aβ42 fibrillation. mazums.ac.ir
Modified KLVFF Peptides LK7-beta-cyclodextrin The addition of beta-cyclodextrin improves solubility and reduces the peptide's own tendency to aggregate. mazums.ac.ir Increased Aβ-binding affinity and enhanced aggregation inhibition compared to LK7 alone. mazums.ac.ir

Antibody-Mediated Targeting: Precision Recognition of the 17-24 Epitope

Monoclonal antibodies (mAbs) offer a highly specific approach to target the Aβ(17-24) region. Their mechanism primarily involves binding to this epitope to prevent aggregation or facilitate the clearance of Aβ.

Clone 4G8: The monoclonal antibody 4G8 is one of the most widely used tools in Alzheimer's research, specifically recognizing the Aβ(17-24) epitope. nih.govresearchgate.netsigmaaldrich.com Preclinical studies frequently use 4G8 for the detection and quantification of Aβ in various experimental setups, including enzyme-linked immunosorbent assays (ELISAs) and immunohistochemistry on brain tissue. nih.govthermofisher.com Its binding to this central region confirms the exposure of this epitope in amyloid plaques and is used to validate the effects of other potential therapeutic compounds. nih.gov High-resolution mapping indicates its core binding site is within residues 18-23. researchgate.net

Crenezumab: This humanized monoclonal antibody was designed to target multiple forms of Aβ. Its epitope is located in the central region of the peptide, around residues 13-24. nih.gov Preclinical characterization showed it has a particular affinity for oligomeric and fibrillar forms of Aβ, aiming to neutralize the most toxic species. nih.gov

Table 2: Preclinical Data for Antibodies Targeting the Aβ(17-24) Epitope

Antibody Epitope Specificity Mechanism of Action Application in Preclinical Studies
4G8 Aβ(17-24) sigmaaldrich.com (core binding site 18-23 researchgate.net) Binds specifically to the central hydrophobic core of Aβ. sigmaaldrich.com Widely used for detection and quantification of Aβ plaques and soluble species in in vitro and in vivo models. nih.govpnas.org
Crenezumab Aβ(~13-24) nih.gov Binds to multiple Aβ species, with high affinity for toxic oligomers and fibrils, aiming to neutralize them. nih.gov Used to study the effects of targeting the central domain of Aβ to reduce pathology. nih.gov

Small Molecules and Natural Products: Diverse Inhibitory Mechanisms

A variety of small molecules, including natural products, have been investigated in preclinical settings for their ability to interfere with Aβ aggregation by targeting its central hydrophobic region.

Polyphenols: Molecular dynamics simulations have been used to study how polyphenolic compounds, such as myricetin (B1677590) and rosmarinic acid, inhibit the aggregation of Aβ fragments. mdpi.com These studies revealed that the compounds effectively inhibit the aggregation of Aβ(16-22) by binding to the side chains of Lys16 and Glu22, thereby preventing the formation of the antiparallel β-sheets that initiate plaque formation. mdpi.com

Epitope Alteration: In a novel mechanistic approach, the small molecule obatoclax was found to directly bind to the Aβ(17-24) region. rsc.org Molecular docking studies confirmed that its interacting sites include this epitope. rsc.org This binding did not block but rather enhanced the interaction of the 4G8 antibody with Aβ monomers and aggregates, demonstrating that a small molecule can alter the conformation of an epitope to promote antibody binding. rsc.org

Natural Extracts: The Ginkgo biloba extract EGb761 has been shown to directly inhibit the formation of Aβ fibrils in solution and in the conditioned medium of Aβ-secreting cell lines. pnas.org This inhibitory effect was confirmed by thioflavin T fluorescence assays and electron microscopy, indicating a direct interference with the fibrillogenesis process. pnas.org

Table 3: Mechanistic Insights from Preclinical Studies of Small Molecules Targeting Aβ(17-24) Region

Compound Compound Type Proposed Mechanism of Action Key Findings in Preclinical Models
Myricetin Polyphenol Binds to side chains of key amino acids (Lys16, Glu22) in the Aβ(16-22) fragment, inhibiting the formation of antiparallel β-sheets. mdpi.com Molecular dynamics simulations show inhibition of Aβ(16-22) aggregation. mdpi.com
Rosmarinic Acid Polyphenol Binds to side chains of key amino acids (Lys16, Glu22) in the Aβ(16-22) fragment, preventing electrostatic interactions necessary for aggregation. mdpi.com Computational studies demonstrate inhibition of Aβ(16-22) aggregation. mdpi.com
Obatoclax Small Molecule Binds to the Aβ(17-24) epitope, causing a conformational change that enhances the binding of the 4G8 antibody. rsc.org Showed dose-dependent enhancement of 4G8 binding to Aβ monomers and aggregates in vitro. rsc.org
EGb761 Natural Extract Directly interacts with Aβ peptides to inhibit their assembly into amyloid fibrils. pnas.org Inhibited Aβ fibrillogenesis by over 80% in vitro; prevented Aβ aggregation in cell culture medium. pnas.org

Future Directions in Beta Amyloid 17 24 Research

Integrated Multi-Omics Approaches to Understand Aβ-Mediated Pathology

Future research will increasingly leverage integrated multi-omics approaches to unravel the complex cellular and molecular responses specifically mediated by the Aβ(17-24) fragment. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can create a more holistic picture of the pathological cascade initiated by this peptide segment.

High-throughput 'omics' technologies offer an unbiased, data-driven methodology to explore a wide spectrum of disease-related alterations at various biological levels without a narrow, a priori focus on specific pathways. frontiersin.org The integration of these diverse datasets is crucial, as it provides a comprehensive characterization of the AD endophenotype and helps capture molecular signatures and interactions across different biological scales. frontiersin.orgmedrxiv.org

For instance, applying multi-omics to cell or animal models exposed to Aβ(17-24) can identify unique molecular signatures and pathway dysregulations. frontiersin.org Studies have already shown that multi-omics can reveal alterations in pathways such as hemostasis, immune response, and extracellular matrix signaling in the context of general Aβ pathology. nih.govspringermedizin.de Future studies will need to dissect which of these changes are specifically driven by the Aβ(17-24) region. This approach will help in identifying novel biomarkers and therapeutic targets directly linked to the actions of this critical peptide fragment. nih.govresearchgate.net

Table 1: Potential Multi-Omics Approaches for Aβ(17-24) Research

Omics Level Technique/Platform Potential Insights for Aβ(17-24) Pathology
Genomics Whole Genome/Exome Sequencing, GWASIdentification of genetic variants that modify Aβ(17-24) aggregation or its interaction with cellular components.
Transcriptomics RNA-Sequencing (RNA-Seq)Profiling gene expression changes in neurons and glial cells in response to Aβ(17-24) exposure.
Proteomics Mass Spectrometry (MS)-based proteomicsIdentifying proteins that directly bind to Aβ(17-24) and characterizing downstream signaling pathway alterations.
Metabolomics Nuclear Magnetic Resonance (NMR), MSDetecting metabolic shifts, such as changes in lipid metabolism or oxidative stress markers, induced by Aβ(17-24).

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

The development of more sophisticated and relevant model systems is paramount to accurately recapitulating the specific pathological contributions of Aβ(17-24) in vivo and in vitro.

Current in vivo research often relies on transgenic animal models that overexpress human amyloid precursor protein (APP) with familial AD mutations. mdpi.comfrontiersin.org While valuable, these models typically produce a mixture of Aβ peptides, making it difficult to isolate the specific effects of the Aβ(17-24) fragment. Future directions will involve the creation of novel transgenic models that, for instance, express Aβ peptides with specific modifications in the 17-24 region or models that allow for the inducible expression of the Aβ(17-24) fragment alone. Additionally, the use of intracerebral injection of synthetic Aβ(17-24) into wild-type or specific transgenic animals will continue to be a crucial tool for studying its direct effects on amyloid pathology, synaptic plasticity, and cognitive behavior. mdpi.comnih.gov

In the realm of in vitro models, a shift from traditional 2D cell cultures to more complex 3D systems is essential. Three-dimensional hydrogel cultures and brain organoids derived from induced pluripotent stem cells (iPSCs) offer a more physiologically relevant environment that better mimics the biophysical and cellular complexity of the human brain. mdpi.combiorxiv.org These models can be used to study how the Aβ(17-24) fragment influences neuronal connectivity, glial activation, and the formation of amyloid plaques in a human-like context. frontiersin.org Studying aggregation within these confined 3D environments is critical, as confinement can accelerate aggregation and alter the equilibrium between toxic oligomers and less toxic fibrillar species. biorxiv.org

Table 2: Advanced Models for Aβ(17-24) Investigation

Model Type Specific Example Research Application for Aβ(17-24)
In Vivo Knock-in mice with mutations in the Aβ(17-24) regionInvestigating the long-term impact of specific Aβ(17-24) sequences on AD pathogenesis.
In Vivo Intracerebral Aβ(17-24) injection modelsStudying the acute effects on neuroinflammation, synaptic function, and plaque seeding.
In Vitro 3D Collagen Hydrogel CulturesExamining the aggregation kinetics and cytotoxicity of Aβ(17-24) in a confined, brain-like matrix. biorxiv.org
In Vitro iPSC-derived Brain OrganoidsModeling the specific effects of Aβ(17-24) on human neuronal development, function, and degeneration. mdpi.com

Refinement of Structural and Biophysical Techniques for Aβ (17-24) Assembly

A fundamental challenge in Aβ research is the transient and heterogeneous nature of its oligomeric aggregates, which are considered the most neurotoxic species. mdpi.comnih.gov Future efforts must focus on refining structural and biophysical techniques to capture the dynamic assembly process of the Aβ(17-24) fragment at high resolution.

Techniques like solid-state Nuclear Magnetic Resonance (ssNMR) and cryo-electron microscopy (cryo-EM) have been instrumental in providing structural models of Aβ fibrils. jyi.orgnih.gov However, obtaining high-resolution structures of the smaller, metastable prefibrillar oligomers of Aβ(17-24) remains a significant challenge. biorxiv.org Future advancements will likely involve combining techniques. For example, coupling hydrogen-deuterium exchange (HDX) with mass spectrometry or Raman spectroscopy can provide insights into the solvent accessibility and secondary structure of residues within the Aβ(17-24) sequence during aggregation. jyi.org

Atomic Force Microscopy (AFM) allows for the direct visualization of individual fibril morphologies and can be used to reconstruct 3D envelope models. researchgate.net Continued refinement of AFM and its combination with computational modeling will enable a more detailed understanding of how the Aβ(17-24) region contributes to the polymorphism of amyloid aggregates. researchgate.netfrontiersin.org Furthermore, molecular dynamics (MD) simulations will play an increasingly important role in predicting the conformational landscape and aggregation pathways of Aβ(17-24), helping to interpret experimental data and guide the design of new experiments. acs.orgfrontiersin.org

Table 3: Biophysical Techniques for Studying Aβ(17-24) Assembly

Technique Refinement/Future Application for Aβ(17-24)
Solid-State NMR (ssNMR) Isotope labeling of the Aβ(17-24) region to probe its specific structure within full-length Aβ fibrils and oligomers. nih.gov
Cryo-Electron Microscopy (Cryo-EM) Advanced image processing to resolve the structures of small, heterogeneous Aβ(17-24) oligomers. biorxiv.org
Atomic Force Microscopy (AFM) High-speed AFM to track the real-time assembly of Aβ(17-24) into oligomers and protofibrils on surfaces, including lipid membranes. frontiersin.org
Molecular Dynamics (MD) Simulations All-atom simulations to model the initial docking and locking mechanism of Aβ(17-24) during fibril elongation. acs.org

Identification of Novel Molecular Targets Based on Beta-Amyloid (17-24) Interactions

The Aβ(17-24) fragment is a key interaction domain, mediating not only self-aggregation but also binding to other proteins and cell surface receptors. Identifying the specific molecular partners of this region is a crucial step toward developing targeted therapeutics.

Research has shown that the Aβ peptide interacts with a variety of proteins, and these interactions can modulate its toxicity and aggregation. mdpi.com For example, the receptor for advanced glycation end products (RAGE) has been shown to interact with the Aβ(17-23) region. explorationpub.com Future research should employ high-throughput screening methods, such as yeast two-hybrid or co-immunoprecipitation coupled with mass spectrometry, using Aβ(17-24) as bait to identify a comprehensive interactome.

Once identified, these interacting partners become potential therapeutic targets. nih.gov For instance, developing small molecules or peptide-based inhibitors that specifically block the interaction between Aβ(17-24) and a key binding partner could prevent downstream neurotoxic signaling or inhibit aggregation. The monoclonal antibody 4G8, which recognizes Aβ residues 17-24, has been widely used in research to detect Aβ deposits, demonstrating the feasibility of targeting this specific region. pnas.orgbiocompare.complos.org A therapeutic strategy could involve designing molecules that mimic or block this binding site. For example, synthetic peptides homologous to the binding site could be developed to act as decoys, preventing the pathological interactions of Aβ(17-24). pnas.org

Table 4: Strategies for Target Identification Based on Aβ(17-24) Interactions

Strategy Description Potential Outcome
Interactome Mapping Using Aβ(17-24) as bait in protein-protein interaction screens (e.g., yeast two-hybrid, pull-down assays).Comprehensive list of cellular proteins that bind specifically to the Aβ(17-24) region.
Peptide-based Inhibitors Designing synthetic peptides that mimic the Aβ(17-24) sequence or its binding partners to block interactions. mdpi.compnas.orgTherapeutic agents that prevent Aβ(17-24)-mediated aggregation or receptor binding.
Small Molecule Screening High-throughput screening of chemical libraries for compounds that disrupt the binding of Aβ(17-24) to known interactors.Novel drug candidates that can modulate the pathological activity of the Aβ(17-24) fragment.
Antibody Development Generating monoclonal antibodies that specifically recognize and neutralize the toxic conformations of Aβ(17-24) oligomers.Passive immunotherapy agents with high specificity for the pathogenic species.

Q & A

Advanced Research Question

  • Mixed-effects models: Account for within-subject variability and missing data in human cohort studies .
  • Power analysis: Calculate sample sizes using pilot data to ensure sufficient sensitivity (e.g., G*Power software).
  • Adjustments: Control for covariates like age and APOE genotype using multivariate regression.

Report effect sizes with 95% confidence intervals and raw p-values to avoid overinterpretation .

How can researchers validate the specificity of antibodies targeting Beta-Amyloid (17-24) in cross-species studies?

Basic Research Question

  • Sequence alignment: Compare LVFFAEDV across species (e.g., human vs. rodent) to identify epitope differences.
  • Competitive ELISA: Pre-incubate antibodies with excess peptide to confirm binding inhibition.
  • Cross-reactivity testing: Use tissue sections from transgenic animal models expressing human Beta-Amyloid .

What computational approaches are used to model Beta-Amyloid (17-24)’s interactions with lipid membranes?

Advanced Research Question

  • Molecular dynamics (MD) simulations: Apply all-atom models in CHARMM or AMBER force fields to study peptide insertion into lipid bilayers.
  • Free-energy calculations: Use umbrella sampling to estimate binding affinities.
  • Validation: Compare simulation results with experimental data from NMR or CD spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.